N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
This compound is a complex organic molecule that contains furan, thiophene, and phenyl groups, along with a trifluoromethoxy group and an ethanediamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but it contains a sulfur atom instead of oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The trifluoromethoxy group contains a carbon atom bonded to three fluorine atoms and one oxygen atom, and the ethanediamide group is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The furan, thiophene, and phenyl groups would likely contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of aromatic rings might contribute to its stability, and the amide group could allow for hydrogen bonding .Scientific Research Applications
Photoinduced Oxidative Annulation
Research by Zhang et al. (2017) explores photoinduced direct oxidative annulation involving compounds related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide. This process, performed without transition metals or oxidants, leads to highly functionalized polyheterocyclic compounds, exhibiting phenomena like excited-state intramolecular proton transfer (Zhang et al., 2017).
Synthesis of γ-Hydroxybutenolides
Kotzabasaki et al. (2016) detail the synthesis of γ-hydroxybutenolides via photooxygenation of 2-thiophenyl-substituted furans. This process, leading to regiocontrolled and quantitative synthesis, involves the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Electrochromic Conducting Polymers
A study by Sotzing et al. (1996) investigates the synthesis and characterization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, relevant to the subject compound. These monomers exhibit low redox switching potentials and stability in conducting state, making them suitable for electrochromic applications (Sotzing, Reynolds, & Steel, 1996).
Dye-Sensitized Solar Cells
Kim et al. (2011) synthesized phenothiazine derivatives with various conjugated linkers including furan and thiophene. These compounds were used in dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance and efficiency (Kim et al., 2011).
Geminally Activated Nitro Dienes
Baichurin et al. (2019) conducted a study on the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, forming geminally activated nitro dienes. This synthesis is pertinent to understanding the chemical behavior of similar compounds (Baichurin et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-13-7-5-12(6-8-13)24-18(26)17(25)23-11-14(15-3-1-9-27-15)16-4-2-10-29-16/h1-10,14H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBIWVAFJZVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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